molecular formula C15H13NO4S B2608921 2-[4-(3-thienylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid CAS No. 439112-16-0

2-[4-(3-thienylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid

Cat. No. B2608921
M. Wt: 303.33
InChI Key: VBYMZDVCICJBPZ-UHFFFAOYSA-N
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Description

Typically, a compound description includes its molecular formula, structure, and common uses. For example, acetic acid, a simple carboxylic acid, has the formula CH3COOH and is commonly used in vinegar .


Synthesis Analysis

This involves the methods used to synthesize the compound. For instance, acetic acid can be produced industrially via the carbonylation of methanol .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. For example, carboxylic acids like acetic acid can react with alcohols to form esters .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, etc. For example, acetic acid has a boiling point of 118°C and is miscible with water .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 2-[4-(3-thienylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid is involved in the synthesis of diverse chemical structures, offering a pathway to novel peptide isosteres and other complex molecules. For instance, aldehyde building blocks protected as acid labile N-Boc N,O-acetals have been synthesized towards the combinatorial solid-phase synthesis of novel peptide isosteres, demonstrating the compound's utility in creating versatile chemical entities (Groth & Meldal, 2001).

Applications in Drug Synthesis and Antibacterial Activity

The compound has shown utility in the synthesis of benzoxazine analogues with antibacterial properties. Research demonstrates its involvement in the synthesis of compounds that exhibit antibacterial activity against various strains, highlighting its potential in developing new antimicrobial agents (Kadian, Maste, & Bhat, 2012).

Role in Synthesizing Heterocycles and Antimicrobial Agents

Further extending its applications, the compound plays a role in the efficient synthesis of novel spiro heterocycles containing the triazine nucleus, which have been evaluated for microbiological activity. This research emphasizes its significance in generating compounds with potential applications in antimicrobial therapy (Dabholkar & Ravi, 2010).

Contribution to Agricultural Chemistry

In agricultural chemistry, derivatives of 2-[4-(3-thienylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid have been explored for their allelochemical properties, including their role in the synthesis and degradation of benzoxazinoids, compounds known for their natural pesticidal activities (Macias et al., 2006).

Safety And Hazards

This involves understanding the safety precautions needed when handling the compound and the potential hazards it may pose. For example, acetic acid can cause severe skin burns and eye damage .

properties

IUPAC Name

2-[4-(thiophene-3-carbonyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c17-14(18)7-11-8-20-13-4-2-1-3-12(13)16(11)15(19)10-5-6-21-9-10/h1-6,9,11H,7-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYMZDVCICJBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C2O1)C(=O)C3=CSC=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-thienylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid

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